K-80003

Description

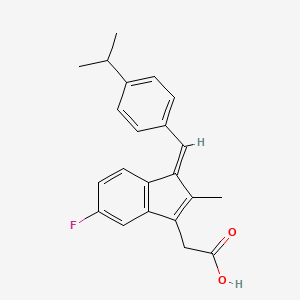

sulindac derivative that inhibits activation of phosphoinositide 3-kinase (PI3K) by retinoid X receptor alpha (RXRalpha) in tumor cells

Structure

3D Structure

Properties

IUPAC Name |

2-[(3Z)-6-fluoro-2-methyl-3-[(4-propan-2-ylphenyl)methylidene]inden-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FO2/c1-13(2)16-6-4-15(5-7-16)10-19-14(3)20(12-22(24)25)21-11-17(23)8-9-18(19)21/h4-11,13H,12H2,1-3H3,(H,24,25)/b19-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXBVGNDRYQVJO-GRSHGNNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)C(C)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)C(C)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292821-90-9 | |

| Record name | K-80003 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1292821909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | K-80003 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S7931G4PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

K-80003: A Targeted Approach to Cancer Therapy Through Modulation of the tRXRα-PI3K Signaling Axis

For Immediate Release

LA JOLLA, CA – Researchers have elucidated the intricate mechanism of action of K-80003, a promising anti-cancer agent, revealing its targeted approach to inhibiting tumor growth by modulating a cancer-specific protein and a critical cell survival pathway. This in-depth guide provides a technical overview of the core mechanism, supported by preclinical data, experimental methodologies, and visual representations of the key molecular interactions and pathways involved.

Core Mechanism of Action: Targeting a Truncated Nuclear Receptor

This compound exerts its anti-cancer effects by specifically binding to a truncated form of the retinoid X receptor-alpha (tRXRα), a protein predominantly found in tumor cells.[1][2][3] Normal, non-cancerous cells primarily produce the full-length RXRα protein, rendering this compound highly specific for cancer cells and contributing to its low toxicity profile.[1][2][3]

The binding of this compound to tRXRα induces a significant conformational change, forcing the protein into an inactive, tetrameric "ball" configuration.[1][2] This structural shift effectively masks the binding sites on tRXRα that are necessary for its interaction with the p85α regulatory subunit of phosphoinositide 3-kinase (PI3K).[1][3] By preventing this interaction, this compound effectively halts the activation of the PI3K/AKT signaling pathway, a critical cascade for cancer cell growth, proliferation, and survival.[1][2]

Quantitative Preclinical Data

While specific IC50 values for this compound across a wide range of cancer cell lines are not publicly available in the initial search results, preclinical studies have demonstrated its potent ability to inhibit cancer cell growth. The effectiveness of this compound is attributed to its ability to disrupt the tRXRα-p85α interaction and subsequently suppress AKT activation.

| Parameter | Observation | Reference |

| Target | Truncated Retinoid X Receptor-alpha (tRXRα) | [1][2][3] |

| Effect on Target | Induces inactive tetrameric configuration | [1][2] |

| Downstream Effect | Inhibition of PI3K/AKT pathway activation | [1][4] |

| Cellular Outcome | Inhibition of cancer cell growth, induction of apoptosis | [5][6] |

| Specificity | High for cancer cells expressing tRXRα | [1][2][3] |

Signaling Pathway and Mechanism of Inhibition

The mechanism of this compound's action centers on the disruption of the oncogenic signaling mediated by tRXRα. The following diagram illustrates the signaling pathway and the inhibitory effect of this compound.

References

The Role of K-80003 in Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-80003 is a synthetic analog of sulindac that has emerged as a potent and selective modulator of the Retinoid X Receptor α (RXRα). This document provides an in-depth technical overview of the molecular mechanisms through which this compound exerts its effects on key cell signaling pathways. Primarily recognized for its anti-inflammatory and chondroprotective properties in the context of osteoarthritis, this compound's mechanism of action converges on the inhibition of the NF-κB signaling cascade. Furthermore, evidence suggests a role for RXRα modulators in the regulation of the PI3K/Akt pathway, indicating a broader impact on cellular processes. This guide summarizes the current understanding of this compound's function, presents quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a promising therapeutic candidate that operates as a modulator of RXRα, a nuclear receptor that plays a pivotal role in regulating gene expression related to a variety of cellular processes, including inflammation, proliferation, and differentiation. Unlike other RXRα ligands, this compound exhibits a unique pharmacological profile, characterized by its ability to modulate RXRα function with minimal to no activation of transcriptional activity, a feature that distinguishes it from classical RXRα agonists. Its primary characterized role is in the suppression of inflammatory and catabolic responses, particularly in chondrocytes, making it a subject of significant interest for the treatment of osteoarthritis.

Core Mechanism of Action: Modulation of RXRα

This compound functions by binding to RXRα, which leads to a conformational change in the receptor. This allosteric modulation is central to its downstream effects. A key molecular event triggered by this compound is the disruption of the interaction between RXRα and Estrogen Receptor α (ERα). This dissociation enhances ERα signaling, which in turn leads to the suppression of the pro-inflammatory NF-κB pathway.

Quantitative Data: Binding Affinity and Inhibitory Potency

The following table summarizes the key quantitative parameters that define the interaction of this compound with its primary target and its selectivity.

| Parameter | Target | Value | Reference |

| IC50 | RXRα binding affinity | 2.4 μM | |

| IC50 | COX inhibitory potency | > 1 mM |

Impact on Key Signaling Pathways

NF-κB Signaling Pathway

The most well-documented role of this compound in cell signaling is its potent inhibition of the NF-κB pathway. This inhibition is a downstream consequence of its primary effect on the RXRα-ERα interaction.

Mechanism of NF-κB Inhibition:

-

Disruption of RXRα-ERα Complex: In its basal state, RXRα can physically associate with ERα, a interaction that can suppress ERα's transcriptional activity. This compound binds to RXRα and induces a conformational change that leads to the dissociation of the RXRα-ERα complex.

-

Enhancement of ERα Signaling: The release of ERα from RXRα-mediated suppression enhances its signaling capacity.

-

Suppression of NF-κB Activation: Enhanced ERα signaling subsequently leads to the inhibition of the NF-κB pathway. This is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB and inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm[1].

Downstream Effects of NF-κB Inhibition:

The inhibition of the NF-κB pathway by this compound leads to the downregulation of a host of pro-inflammatory and catabolic genes implicated in osteoarthritis, including:

-

Matrix Metalloproteinases (MMPs): MMP9 and MMP13, enzymes responsible for the degradation of the extracellular matrix in cartilage[1].

-

A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS): ADAMTS-4, another key enzyme in cartilage degradation[1].

-

Pro-inflammatory Cytokines: Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNFα)[1].

-

Hypoxia-inducible factor-2α (HIF-2α): A transcription factor that promotes catabolic processes in chondrocytes[1].

References

K-80003: A Selective Retinoid X Receptor Alpha (RXRα) Modulator for Inflammatory and Catabolic Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

K-80003 is a selective modulator of the Retinoid X Receptor alpha (RXRα), a key nuclear receptor involved in a myriad of physiological processes. Developed as an analog of the non-steroidal anti-inflammatory drug (NSAID) sulindac, this compound was engineered to enhance RXRα binding affinity while diminishing cyclooxygenase (COX) inhibitory activity. This strategic modification positions this compound as a promising therapeutic agent for diseases characterized by inflammation and tissue degradation, such as osteoarthritis, by targeting specific nuclear receptor signaling pathways without the off-target effects associated with traditional NSAIDs. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, quantitative data, and detailed experimental methodologies.

Core Properties and Mechanism of Action

This compound exerts its effects primarily through the modulation of RXRα, an obligate heterodimeric partner for numerous other nuclear receptors, including the Estrogen Receptor alpha (ERα) and Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] Its therapeutic potential in osteoarthritis stems from its ability to suppress inflammatory and catabolic responses in joint tissues.[3]

The principal mechanism of action involves the disruption of the physical interaction between RXRα and ERα.[4] In pathological states like osteoarthritis, this interaction is implicated in the inflammatory cascade. This compound, by binding to RXRα, induces a conformational change that leads to the dissociation of the RXRα-ERα complex.[4] This dissociation enhances ERα signaling, which in turn suppresses the pro-inflammatory NF-κB signaling pathway.[4][5]

Specifically, this compound has been shown to inhibit the IL-1β-induced nuclear translocation of the p65 subunit of NF-κB and the degradation of its inhibitor, IκBα, in chondrocytes.[3][5] This blockade of NF-κB activation leads to the downregulation of various downstream targets, including hypoxia-inducible factor 2α (HIF-2α), matrix-degrading enzymes (MMP9, MMP13, ADAMTS-4), and pro-inflammatory cytokines (IL-6, TNFα).[3]

Signaling Pathway of this compound in Chondrocytes

References

- 1. Bioavailability of potassium from three dosage forms: suspension, capsule, and solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Matrix Metalloproteinases as Modulators of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The retinoid X receptor α modulator this compound suppresses inflammatory and catabolic responses in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The retinoid X receptor α modulator this compound suppresses inflammatory and catabolic responses in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preliminary In-Vitro Profile of K-80003: A Novel Retinoid X Receptor α Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

K-80003 is a novel synthetic analog of sulindac, engineered to exhibit high binding affinity for the Retinoid X Receptor α (RXRα) while possessing negligible cyclooxygenase (COX) inhibitory activity.[1] This strategic design has positioned this compound as a promising therapeutic candidate, with preliminary in-vitro studies highlighting its potent anti-inflammatory and anti-carcinogenic properties. This technical guide provides a comprehensive overview of the foundational in-vitro research on this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols utilized in its initial characterization. The primary focus of the research to date has been on its potential in osteoarthritis and colorectal cancer.

Core Mechanism of Action

This compound functions as a modulator of RXRα, a nuclear receptor that plays a pivotal role in regulating gene expression related to a variety of cellular processes. Unlike its parent compound, sulindac, this compound has been specifically designed to minimize off-target effects related to COX inhibition.

Binding Affinity and Specificity

In-vitro assays have demonstrated the high affinity of this compound for RXRα. This targeted binding is central to its mechanism of action.

| Parameter | Value | Reference |

| RXRα Binding Affinity (IC₅₀) | 2.4 μM | [1] |

| COX Inhibitory Potency (IC₅₀) | > 1 mM | [1] |

In-Vitro Efficacy in Osteoarthritis Models

The primary therapeutic potential of this compound has been explored in the context of osteoarthritis, where inflammation and cartilage degradation are key pathological features.

Modulation of the NF-κB Signaling Pathway

In-vitro studies using primary rat chondrocytes have elucidated the role of this compound in modulating the NF-κB signaling pathway, a critical regulator of inflammation. The proposed mechanism involves the interaction between RXRα and the Estrogen Receptor α (ERα). This compound, by binding to RXRα, is suggested to disrupt the RXRα-ERα complex, leading to an enhancement of ERα signaling, which in turn suppresses the pro-inflammatory NF-κB pathway.[1]

The key molecular events observed in vitro include:

-

Inhibition of p65 and IκBα Phosphorylation: Treatment of IL-1β-stimulated chondrocytes with this compound leads to a reduction in the phosphorylation of the NF-κB subunit p65 and its inhibitor, IκBα.

-

Downregulation of Pro-inflammatory and Catabolic Genes: Consequently, this compound suppresses the expression of several downstream targets of the NF-κB pathway, including:

-

Matrix Metalloproteinases (MMPs): MMP9 and MMP13

-

A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS): ADAMTS-4

-

Pro-inflammatory Cytokines: Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)

-

Hypoxia-inducible factor-2α (HIF-2α)

-

Signaling Pathway Diagram

References

Unveiling the Anti-Inflammatory Potential of K-80003: A Technical Guide

An in-depth exploration of the core anti-inflammatory mechanisms and therapeutic promise of the novel Retinoid X receptor α (RXRα) modulator, K-80003. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current scientific data, experimental methodologies, and underlying signaling pathways associated with this compound's anti-inflammatory properties.

Introduction to this compound

This compound is a small molecule identified as a modulator of the Retinoid X receptor α (RXRα), a nuclear receptor that plays a crucial role in regulating gene expression involved in various physiological processes, including inflammation, cell differentiation, and metabolism.[1] Emerging research has highlighted its potent anti-inflammatory and cytoprotective effects, positioning it as a promising therapeutic candidate for inflammatory diseases such as osteoarthritis and atherosclerosis.[1][2] This document synthesizes the available preclinical data on this compound, focusing on its mechanism of action, efficacy in disease models, and the experimental basis for these findings.

Core Mechanism of Anti-Inflammatory Action

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate the NF-κB signaling pathway, a central mediator of the inflammatory response. This compound has been shown to suppress the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.[1][3]

A key aspect of this compound's mechanism involves its interplay with Estrogen Receptor α (ERα). Evidence suggests that this compound's inhibitory effects on inflammatory and catabolic responses in chondrocytes are dependent on the presence of ERα.[1] This interaction points towards a novel therapeutic approach targeting the RXRα-ERα axis for the treatment of inflammatory conditions.[1]

In the context of atherosclerosis, this compound demonstrates a protective role by inhibiting macrophage apoptosis and the formation of necrotic cores within atherosclerotic plaques.[2][4] This is achieved through the reduction of oxidative stress, a key driver of cellular damage and inflammation in the vascular wall.[2][4]

References

- 1. The retinoid X receptor α modulator this compound suppresses inflammatory and catabolic responses in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Inhibition of Macrophage Apoptosis and Necrotic Core Development in Atherosclerotic Vulnerable Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The retinoid X receptor α modulator this compound suppresses inflammatory and catabolic responses in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibition of Macrophage Apoptosis and Necrotic Core Development in Atherosclerotic Vulnerable Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

The RXRα Modulator K-80003: A Technical Guide to its Influence on Gene Expression in Chondrocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular mechanisms by which the retinoid X receptor alpha (RXRα) modulator, K-80003, exerts its effects on gene expression, with a particular focus on its anti-inflammatory and anti-catabolic properties in chondrocytes. This compound, a sulindac analog, has demonstrated a significant role in modulating signaling pathways critical to the pathogenesis of osteoarthritis. This document summarizes the quantitative effects of this compound on key gene expression, details relevant experimental protocols, and visualizes the underlying signaling cascades.

Introduction

Retinoid X receptor alpha (RXRα) is a nuclear receptor that plays a pivotal role in regulating gene expression by forming heterodimers with other nuclear receptors. Its dysregulation has been implicated in various inflammatory diseases, including osteoarthritis (OA). This compound has emerged as a promising RXRα modulator with an IC50 of 2.4 μM for RXRα binding.[1] It exhibits potent anti-inflammatory effects, making it a molecule of interest for therapeutic development. This guide will explore the molecular pharmacology of this compound, focusing on its interaction with RXRα and the subsequent downstream effects on gene expression in the context of OA.

Mechanism of Action of this compound

The primary mechanism of action for this compound in chondrocytes involves its interaction with RXRα, leading to the disruption of the RXRα-Estrogen Receptor α (ERα) heterodimer. In inflammatory conditions, such as those mimicked by interleukin-1β (IL-1β) stimulation, this compound treatment leads to the dissociation of this complex. This dissociation enhances ERα signaling, which in turn suppresses the pro-inflammatory NF-κB signaling pathway. The inhibition of NF-κB activity, specifically the nuclear translocation of the p65 subunit and the degradation of IκBα, results in the downregulation of various catabolic and inflammatory genes.[2]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway of this compound in chondrocytes.

Quantitative Effects on Gene Expression

This compound has been shown to significantly downregulate the expression of key genes involved in cartilage degradation and inflammation, particularly under pro-inflammatory conditions induced by IL-1β. The following tables summarize the observed effects on both protein and mRNA levels in rat primary chondrocytes.[2]

Table 1: Effect of this compound on IL-1β-Induced Protein Expression in Rat Primary Chondrocytes

| Target Protein | Treatment Condition (48h) | Estimated Protein Expression (Relative to IL-1β) |

| HIF-2α | IL-1β (10 ng/mL) | 100% |

| IL-1β + this compound (5 µM) | ~50% | |

| IL-1β + this compound (10 µM) | ~30% | |

| MMP-13 | IL-1β (10 ng/mL) | 100% |

| IL-1β + this compound (5 µM) | ~60% | |

| IL-1β + this compound (10 µM) | ~40% | |

| ADAMTS-4 | IL-1β (10 ng/mL) | 100% |

| IL-1β + this compound (5 µM) | ~55% | |

| IL-1β + this compound (10 µM) | ~35% | |

| IL-6 | IL-1β (10 ng/mL) | 100% |

| IL-1β + this compound (5 µM) | ~70% | |

| IL-1β + this compound (10 µM) | ~50% |

Note: Percentages are estimated from graphical data presented in Li et al., 2021 and represent the approximate reduction in protein levels compared to the IL-1β-stimulated control.[2]

Table 2: Effect of this compound on IL-1β-Induced mRNA Expression in Rat Primary Chondrocytes

| Target Gene | Treatment Condition (48h) | Estimated mRNA Expression (Relative to IL-1β) |

| MMP-9 | IL-1β (10 ng/mL) | 100% |

| IL-1β + this compound (5 µM) | ~40% | |

| IL-1β + this compound (10 µM) | ~20% | |

| MMP-13 | IL-1β (10 ng/mL) | 100% |

| IL-1β + this compound (5 µM) | ~50% | |

| IL-1β + this compound (10 µM) | ~30% | |

| ADAMTS-4 | IL-1β (10 ng/mL) | 100% |

| IL-1β + this compound (5 µM) | ~60% | |

| IL-1β + this compound (10 µM) | ~40% | |

| IL-6 | IL-1β (10 ng/mL) | 100% |

| IL-1β + this compound (5 µM) | ~55% | |

| IL-1β + this compound (10 µM) | ~35% | |

| TNFα | IL-1β (10 ng/mL) | 100% |

| IL-1β + this compound (5 µM) | ~65% | |

| IL-1β + this compound (10 µM) | ~45% |

Note: Percentages are estimated from graphical data presented in Li et al., 2021 and represent the approximate reduction in mRNA levels compared to the IL-1β-stimulated control.[2]

Experimental Protocols

The following sections provide an overview of the methodologies used to ascertain the effects of this compound on gene and protein expression. These are based on the procedures described in Li et al., 2021.[2]

Cell Culture and Treatment

-

Cell Type: Primary chondrocytes isolated from Sprague-Dawley rats.

-

Culture Conditions: Standard cell culture conditions.

-

Stimulation: Cells are typically pre-treated with this compound (5 µM, 10 µM) or vehicle for 30 minutes, followed by stimulation with IL-1β (10 ng/mL) for 48 hours.

Western Blot Analysis

This protocol is for the detection of protein expression levels.

-

Lysis Buffer: RIPA buffer supplemented with protease inhibitors.

-

Primary Antibodies: Specific antibodies for target proteins (e.g., HIF-2α, MMP-13, ADAMTS-4, IL-6, p-p65, p-IκBα).

-

Loading Control: β-actin or GAPDH.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for the quantification of mRNA expression levels.

-

RNA Extraction: Trizol reagent or similar.

-

Reverse Transcription: Using a commercial cDNA synthesis kit.

-

qPCR: Performed with gene-specific primers and SYBR Green master mix.

-

Normalization: Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

-

Example Primer Sequences (Rat):

-

MMP-9: Forward: 5'-GACTCGGTCTTTGAGGAGCC-3', Reverse: 5'-TCAAAGGCGCGGAACTATTC-3'

-

MMP-13: Forward: 5'-GGCCTTCAGAAAAGCCTTCA-3', Reverse: 5'-AGGCCATTGGAGTTGGTCAC-3'

-

ADAMTS-4: Forward: 5'-AAGGACAGGAGCACCGACAT-3', Reverse: 5'-GGCATCCAGCATTTGTCAGA-3'

-

IL-6: Forward: 5'-CCGGAGAGGAGACTTCACAG-3', Reverse: 5'-TCCACGATTTCCCAGAGAAC-3'

-

TNFα: Forward: 5'-ACTCCCAGAAAAGCAAGCAA-3', Reverse: 5'-CGAGCAGGAATGAGAAGAGG-3'

-

Disclaimer: These are example primer sequences and may not be the exact sequences used in the cited studies. Primer validation is recommended.

Co-Immunoprecipitation (Co-IP)

This protocol is for assessing the interaction between RXRα and ERα.

-

Cell Lines: HEK293T cells co-transfected with RXRα and ERα expression plasmids, or primary rat chondrocytes.

-

Treatment: Cells are treated with this compound (e.g., 1 µM, 10 µM) for a specified time (e.g., 2 hours) before lysis.

-

Antibodies: Anti-RXRα or anti-ERα for immunoprecipitation, and the corresponding antibody for detection by Western blot.

Role of RXRα Dimerization

The available evidence strongly suggests that the effects of this compound on the expression of inflammatory and catabolic genes in chondrocytes are mediated through its action on the RXRα-ERα heterodimer .[2] There is currently limited information available on the effects of this compound on RXRα homodimers or other RXRα heterodimers (e.g., with PPARs or LXRs) in this cell type. Further research is needed to fully elucidate the selectivity profile of this compound across the spectrum of RXRα's dimeric partnerships.

Conclusion

This compound represents a significant tool for studying the role of RXRα in inflammatory and degenerative joint diseases. Its mechanism of action, involving the disruption of the RXRα-ERα complex and subsequent suppression of the NF-κB pathway, provides a clear rationale for its anti-catabolic and anti-inflammatory effects in chondrocytes. The quantitative data on gene and protein expression, along with the outlined experimental approaches, offer a solid foundation for further investigation into the therapeutic potential of RXRα modulation in osteoarthritis and related conditions. Future studies should aim to further delineate the precise molecular interactions of this compound and its broader effects on the RXRα cistrome and interactome.

References

- 1. The retinoid X receptor α modulator this compound suppresses inflammatory and catabolic responses in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The retinoid X receptor α modulator this compound suppresses inflammatory and catabolic responses in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Activity of K-80003

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, biological activity, and therapeutic potential of K-80003, a novel synthetic organic compound. This compound is distinguished as a retinoid X receptor-α (RXRα) modulator and an analog of the nonsteroidal anti-inflammatory drug (NSAID) sulindac, yet it notably lacks cyclooxygenase (COX) inhibitory activity.[1] Its primary mechanism of action involves the modulation of nuclear receptor signaling pathways, offering therapeutic potential in inflammatory and degenerative diseases.

Chemical and Physical Properties

This compound is characterized by the molecular formula C₂₂H₂₁FO₂ and a molecular weight of 336.4 g/mol .[2] It is an achiral molecule with no defined stereocenters.[2]

| Identifier | Value |

| Molecular Formula | C₂₂H₂₁FO₂ |

| Molecular Weight | 336.4 g/mol |

| SMILES | CC(C)c1ccc(cc1)/C=C\2/C(=C(CC(=O)O)c3cc(ccc23)F)C |

| InChI | InChI=1S/C22H21FO2/c1-13(2)16-6-4-15(5-7-16)10-19-14(3)20(12-22(24)25)21-11-17(23)8-9-18(19)21/h4-11,13H,12H2,1-3H3,(H,24,25)/b19-10- |

| InChIKey | QCXBVGNDRYQVJO-GRSHGNNSSA-N |

Biological Activity and Therapeutic Potential

This compound has demonstrated significant therapeutic effects in preclinical models of osteoarthritis and atherosclerosis.

Osteoarthritis:

In a rat model of osteoarthritis, this compound administration prevented the degeneration of articular cartilage, reduced synovial inflammation, and alleviated pain.[3][4] The compound was found to inhibit the nuclear translocation of p65 and the degradation of IκBα induced by interleukin-1β (IL-1β).[3][4] Furthermore, it down-regulated the expression of hypoxia-inducible factor 2α (HIF-2α) and various proteinases and pro-inflammatory factors, including MMP9, MMP13, ADAMTS-4, IL-6, and TNFα in primary chondrocytes.[3][4] These effects are mediated through its interaction with estrogen receptor α (ERα), as knockdown of ERα blocked the protective effects of this compound.[3][4]

Atherosclerosis:

In a mouse model of vulnerable carotid plaques, this compound treatment significantly suppressed the formation of the necrotic core and inhibited cellular apoptosis within the plaques.[5] It was shown to inhibit 7-ketocholesterol-induced macrophage apoptosis in vitro.[5] The underlying mechanism for this effect is the suppression of oxidative stress, a key driver of macrophage apoptosis in advanced atherosclerotic lesions.[5] this compound was also found to prevent the impairment of autophagic flux in macrophages induced by 7-ketocholesterol.[5]

Experimental Protocols

In Vivo Model of Osteoarthritis:

-

Model Induction: Experimental osteoarthritis was induced in rats via intra-articular injection of monosodium iodoacetate (MIA) into the knee joint.[3]

-

Assessment: The degeneration of articular cartilage was assessed to evaluate the effects of this compound.[3]

In Vivo Model of Atherosclerosis:

-

Model Induction: A mouse model of vulnerable carotid plaque was established in ApoE-/- mice.[5]

-

Treatment: Mice were administered this compound at a dose of 30 mg/kg/day.[5]

-

Analysis: Samples of the carotid arteries were collected to determine the area of the atherosclerotic necrotic core, as well as levels of cellular apoptosis and oxidative stress.[5]

Signaling Pathways

The therapeutic effects of this compound are attributed to its modulation of key signaling pathways involved in inflammation and cellular homeostasis.

RXRα-ERα Interaction and NF-κB Signaling in Osteoarthritis:

This compound enhances ERα signaling by promoting the dissociation of the RXRα-ERα complex. This enhanced ERα activity, in turn, suppresses the NF-κB signaling pathway, a central regulator of inflammation.[4]

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. The retinoid X receptor α modulator this compound suppresses inflammatory and catabolic responses in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The retinoid X receptor α modulator this compound suppresses inflammatory and catabolic responses in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibition of Macrophage Apoptosis and Necrotic Core Development in Atherosclerotic Vulnerable Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

K-80003: A Novel Modulator of the RXRα-ERα Interaction for Inflammatory Response Regulation

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism of K-80003, a novel retinoid X receptor alpha (RXRα) modulator. This compound has been identified as a promising therapeutic agent due to its ability to selectively modulate the interaction between RXRα and Estrogen Receptor alpha (ERα), leading to the suppression of inflammatory and catabolic responses. This document details the mechanism of action of this compound, presents quantitative data on its activity, and provides detailed protocols for key experiments to study its effects. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the scientific principles and methodologies.

Introduction

The Retinoid X Receptor alpha (RXRα) is a nuclear receptor that plays a pivotal role in a multitude of physiological processes by forming heterodimers with other nuclear receptors, including the Estrogen Receptor alpha (ERα). The RXRα-ERα heterodimer is a key regulator of gene expression, and its dysregulation has been implicated in various pathologies, including inflammatory diseases and cancer.

This compound, a derivative of the non-steroidal anti-inflammatory drug (NSAID) sulindac, has emerged as a potent and selective modulator of RXRα.[1] Unlike its parent compound, this compound exhibits minimal cyclooxygenase (COX) inhibitory activity, thereby reducing the risk of gastrointestinal side effects associated with traditional NSAIDs.[1] The primary mechanism of action of this compound involves its binding to RXRα, which leads to the dissociation of the RXRα-ERα heterodimer. This dissociation enhances ERα signaling, which in turn suppresses the pro-inflammatory NF-κB signaling pathway.[2]

This guide will delve into the technical aspects of this compound's function, providing researchers with the necessary information to design and execute experiments to further investigate its therapeutic potential.

Mechanism of Action of this compound

This compound acts as a modulator of RXRα, influencing its interaction with its heterodimeric partner, ERα. The binding of this compound to RXRα induces a conformational change that disrupts the RXRα-ERα interface, leading to the dissociation of the complex.[2] This dissociation has a profound impact on downstream signaling pathways, most notably the enhancement of ERα signaling and the subsequent inhibition of the NF-κB pathway.[3]

Dissociation of the RXRα-ERα Complex

The interaction between RXRα and ERα is a critical regulatory point in cellular signaling. In its heterodimeric state with RXRα, the transcriptional activity of ERα is modulated. This compound directly binds to RXRα, and this binding event is the catalyst for the dissociation of the RXRα-ERα complex.[2] This frees ERα to exert its transcriptional regulatory functions more effectively.

Enhancement of ERα Signaling

Upon its release from the heterodimer, ERα is more available to bind to its cognate estrogen response elements (EREs) in the promoter regions of target genes, leading to an upregulation of their transcription. This enhanced ERα signaling is a key component of the anti-inflammatory effects of this compound.

Suppression of the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of inflammation. The activation of this pathway leads to the transcription of numerous pro-inflammatory genes, including cytokines and matrix metalloproteinaces. Enhanced ERα signaling has been shown to antagonize the NF-κB pathway.[4] This inhibitory crosstalk can occur through several mechanisms, including direct protein-protein interactions between ERα and the p65 subunit of NF-κB, which prevents p65 from binding to its target DNA sequences.[4] Additionally, ERα can increase the expression of IκBα, an inhibitor of NF-κB, further dampening the inflammatory response.[4]

The signaling pathway is illustrated in the following diagram:

Caption: this compound signaling pathway.

Quantitative Data

The following tables summarize the quantitative data available for this compound.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Target | Assay | Reference |

| IC50 | 2.4 µM | RXRα | Competitive Binding Assay | [1] |

| COX Inhibitory Potency | > 1 mM | COX-1/COX-2 | Enzyme Inhibition Assay | [1] |

Table 2: Dose-Dependent Effects of this compound on Protein Interactions and Gene Expression

| Effect | Concentration Range | Cell Type | Assay | Reference |

| Dissociation of RXRα-ERα | 1 µM - 10 µM | HEK293T cells | Co-Immunoprecipitation | [2] |

| Inhibition of p65 Nuclear Translocation | Dose-dependent | Primary Chondrocytes | Western Blot | [3] |

| Downregulation of MMP9, MMP13, ADAMTS-4, IL-6, TNFα mRNA | Dose-dependent | Primary Chondrocytes | qRT-PCR | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the investigation of this compound are provided below.

Co-Immunoprecipitation (Co-IP) for RXRα-ERα Interaction

This protocol is designed to assess the effect of this compound on the interaction between RXRα and ERα.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein A/G magnetic beads

-

Anti-RXRα antibody

-

Anti-ERα antibody

-

IgG control antibody

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., Glycine-HCl, pH 2.5)

-

Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.5)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

Procedure:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293T transfected with RXRα and ERα expression vectors, or primary chondrocytes) to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing: Add protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Immunoprecipitation: Pellet the beads and transfer the supernatant to a new tube. Add the anti-RXRα antibody or IgG control and incubate overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads three times with wash buffer.

-

Elution: Elute the protein complexes from the beads by adding elution buffer. Neutralize the eluate with neutralization buffer.

-

Western Blot Analysis: Analyze the immunoprecipitated proteins by SDS-PAGE and Western blotting using an anti-ERα antibody to detect the co-immunoprecipitated ERα.

Western Blot for NF-κB Pathway Proteins

This protocol is for the detection of key proteins in the NF-κB pathway to assess the effect of this compound.

Materials:

-

Primary antibodies: anti-p65, anti-phospho-IκBα, anti-IκBα, anti-ERα, anti-RXRα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

ECL detection reagent

Procedure:

-

Sample Preparation: Prepare whole-cell lysates or nuclear/cytoplasmic fractions from cells treated with this compound.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression

This protocol measures the mRNA expression levels of NF-κB target genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Gene-specific primers for MMP9, MMP13, ADAMTS-4, IL-6, TNFα, and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from cells treated with this compound using a commercial RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mixture containing cDNA, SYBR Green/TaqMan master mix, and gene-specific primers.

-

qRT-PCR Amplification: Perform the qRT-PCR using a real-time PCR instrument.

-

Data Analysis: Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Experimental and Logical Workflows

The following diagrams illustrate the experimental and logical workflows for studying the effects of this compound.

Caption: Experimental workflow for this compound analysis.

Caption: Logical flow of this compound's mechanism.

Conclusion

This compound represents a significant advancement in the development of targeted anti-inflammatory therapies. Its unique mechanism of modulating the RXRα-ERα interaction to suppress the NF-κB pathway offers a novel approach with the potential for improved efficacy and safety profiles compared to traditional anti-inflammatory drugs. The detailed information and protocols provided in this technical guide are intended to support further research into this compound and its analogs, with the ultimate goal of translating these scientific findings into new treatments for a range of inflammatory and catabolic diseases.

References

- 1. NSAID sulindac and its analog bind RXRalpha and inhibit RXRalpha-dependent AKT signaling [pubmed.ncbi.nlm.nih.gov]

- 2. The retinoid X receptor α modulator this compound suppresses inflammatory and catabolic responses in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The retinoid X receptor α modulator this compound suppresses inflammatory and catabolic responses in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogen Modulates NFκB Signaling by Enhancing IκBα Levels and Blocking p65 Binding at the Promoters of Inflammatory Genes via Estrogen Receptor-β - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for K-80003 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing K-80003, a Retinoid X Receptor alpha (RXRα) modulator, in various cell culture-based assays. The information presented is intended to guide researchers in determining the optimal concentration and experimental conditions for their specific cellular models.

Introduction to this compound

This compound is a derivative of the nonsteroidal anti-inflammatory drug sulindac. It functions as a modulator of RXRα, a nuclear receptor that plays a crucial role in regulating gene expression involved in various cellular processes, including inflammation, apoptosis, and differentiation.[1] Research has demonstrated its potential therapeutic effects in models of atherosclerosis and osteoarthritis.[1][2][3] In cell culture, this compound has been shown to inhibit macrophage apoptosis and suppress inflammatory responses in chondrocytes.[1][2] Its mechanism of action involves the modulation of key signaling pathways, including autophagy, oxidative stress, and NF-κB signaling.[1][2]

Data Presentation: Recommended Concentration Ranges

The optimal concentration of this compound is cell-type and context-dependent. The following tables summarize the effective concentrations from published studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Table 1: this compound Concentration for Viability and Apoptosis Studies in RAW264.7 Macrophages [2]

| Parameter | Cell Line | Inducing Agent | This compound Concentration (µM) | Incubation Time | Outcome |

| Cell Viability | RAW264.7 | None | 0, 10, 20, 40, 60, 80 | 18 hours | No significant effect on viability |

| Inhibition of Apoptosis | RAW264.7 | 7-Ketocholesterol (70 µM) | 10, 20, 40, 60, 80 | 18 hours | Dose-dependent inhibition of apoptosis |

Table 2: this compound Concentration for Signaling Studies [1]

| Parameter | Cell Line | This compound Concentration (µM) | Incubation Time | Outcome |

| Inhibition of Inflammatory Response | Primary Rat Chondrocytes | 5 | 24 hours (with IL-1β) | Suppression of NF-κB signaling |

| RXRα-ERα Interaction | HEK293T | 1, 10 | 2 hours | Dissociation of RXRα-ERα interaction |

Experimental Protocols

-

Solubility: Prepare a stock solution of this compound in a suitable solvent such as DMSO. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

This protocol is based on the methodology used for RAW264.7 macrophages.[2]

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0 to 80 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plate for 18 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assay: Assess cell viability using a standard method such as the MTT or WST-1 assay according to the manufacturer's instructions.

This protocol describes the inhibition of 7-Ketocholesterol (7-KC)-induced apoptosis in RAW264.7 macrophages.[2]

-

Cell Seeding: Seed RAW264.7 cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with varying concentrations of this compound (10-80 µM) for a specified pre-treatment time (e.g., 1-2 hours). Include a vehicle control (DMSO).

-

Apoptosis Induction: Add 7-KC to the culture medium to a final concentration of 70 µM.

-

Incubation: Incubate the cells for 18 hours.

-

Apoptosis Assessment: Analyze apoptosis using one or more of the following methods:

-

Western Blotting: Lyse the cells and perform Western blotting to detect the cleavage of PARP and Caspase-3.

-

Annexin V/PI Staining: Stain the cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry.

-

TUNEL Assay: Perform a TUNEL assay to detect DNA fragmentation, a hallmark of apoptosis.

-

This protocol is adapted from a study on the anti-inflammatory effects of this compound in primary rat chondrocytes.[1]

-

Cell Seeding: Isolate and culture primary rat chondrocytes in appropriate culture plates.

-

Treatment: Treat the chondrocytes with this compound (e.g., 5 µM) in the presence or absence of an inflammatory stimulus like Interleukin-1 beta (IL-1β).

-

Incubation: Incubate for the desired time period (e.g., 24 hours).

-

Analysis of NF-κB Pathway:

-

Western Blotting: Prepare cell lysates and perform Western blotting to analyze the phosphorylation of p65 and IκBα. A decrease in the phosphorylation of these proteins indicates inhibition of the NF-κB pathway.[1]

-

Immunofluorescence: Fix and permeabilize the cells, then stain for the p65 subunit of NF-κB to observe its nuclear translocation.

-

Visualization of a Key Signaling Pathway and Experimental Workflow

Below are diagrams created using the DOT language to visualize the signaling pathway of this compound and a typical experimental workflow.

Caption: this compound signaling pathways in inflammation and apoptosis.

Caption: General experimental workflow for studying this compound effects.

References

- 1. The retinoid X receptor α modulator this compound suppresses inflammatory and catabolic responses in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibition of Macrophage Apoptosis and Necrotic Core Development in Atherosclerotic Vulnerable Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The retinoid X receptor α modulator this compound suppresses inflammatory and catabolic responses in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

How to dissolve K-80003 for experimental use

Application Notes and Protocols for K-80003

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a cell-permeable, selective modulator of the Retinoid X Receptor alpha (RXRα).[1][2] It is an analog of Sulindac and functions as an inhibitor of RXRα activity, demonstrating an IC₅₀ of 2.4 µM for RXRα binding.[1] Notably, this compound is inactive towards COX-1 and COX-2 enzymes, even at concentrations up to 1 mM, distinguishing it from other non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its experimental applications include the inhibition of RXRα-dependent AKT activation, suppression of tumor cell colony formation, and the induction of apoptosis.[1] Recent studies have also highlighted its potential therapeutic effects in osteoarthritis models by suppressing inflammatory and catabolic responses.[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₁FO₂ | [1][3] |

| Molecular Weight | 336.40 g/mol | [1][3] |

| Appearance | Yellow Solid | [1] |

| Purity | ≥95% (HPLC) | [1] |

| Storage | Store at 2-8°C. It is acceptable to freeze the compound. | [1] |

Solubility Data

The solubility of this compound is a critical factor for preparing stock solutions and ensuring accurate dosing in various experimental models. The primary recommended solvent is Dimethyl Sulfoxide (DMSO).

| Solvent | Concentration | Comments |

| DMSO | 50 mg/mL | [1] |

| Aqueous Buffers | Poorly Soluble | Dilution from a DMSO stock is recommended. |

Experimental Protocols

Preparation of a 50 mM Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution of this compound, which can be further diluted for various in vitro and in vivo applications.

Materials:

-

This compound (solid form)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Weighing the Compound: Accurately weigh out a desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 16.82 mg of this compound (Molecular Weight: 336.40). Calculation: 0.050 mol/L * 336.40 g/mol = 16.82 g/L = 16.82 mg/mL

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

-

Dissolution: Vortex the solution vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[4]

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

General Protocol for Dilution into Aqueous Media for Cell Culture Experiments

For cellular assays, the DMSO stock solution must be diluted into the cell culture medium to achieve the desired final concentration while minimizing solvent toxicity.

Procedure:

-

Intermediate Dilution (Optional): Prepare an intermediate dilution of the this compound stock solution in cell culture medium or a suitable buffer (e.g., PBS). This can help prevent precipitation of the compound when adding it to the final culture volume.

-

Final Dilution: Add the required volume of the this compound stock solution (or intermediate dilution) to the cell culture medium. The final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid cytotoxicity.

-

Mixing: Mix the final solution thoroughly by gentle pipetting or swirling before adding it to the cells.

-

Solvent Control: It is crucial to include a vehicle control group in your experiment, which consists of cells treated with the same final concentration of DMSO as the experimental groups.

Signaling Pathway and Workflow Diagrams

This compound Mechanism of Action in Osteoarthritis Models

This compound has been shown to suppress inflammatory and catabolic responses in chondrocytes by modulating the RXRα signaling pathway. It inhibits the nuclear translocation of p65 and IκBα degradation, leading to a downregulation of pro-inflammatory and catabolic gene expression.[2]

Caption: Mechanism of this compound in suppressing inflammation.

Experimental Workflow for this compound Stock Preparation

The following diagram illustrates the logical steps for preparing a this compound stock solution for experimental use.

Caption: Workflow for preparing this compound stock solution.

References

- 1. RXRα Inhibitor, this compound The RXRα Inhibitor, this compound controls the biological activity of RXRα. This small molecule/inhibitor is primarily used for Cell Signaling applications. [sigmaaldrich.com]

- 2. The retinoid X receptor α modulator this compound suppresses inflammatory and catabolic responses in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Application Notes and Protocols for Western Blot Analysis of the PI3K Pathway Following K-80003 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. K-80003 is a novel anti-cancer agent that indirectly inhibits the PI3K pathway. It specifically binds to a truncated form of the retinoid X receptor-alpha (tRXRa), a protein predominantly found in tumor cells. This binding event locks tRXRa in an inactive state, preventing it from stimulating the p85α regulatory subunit of PI3K and subsequently blocking downstream signaling.[1] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effects of this compound on key proteins within the PI3K/AKT/mTOR signaling cascade.

Signaling Pathway Overview

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases, leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 activation leads to the phosphorylation of downstream effectors such as S6 kinase (S6K) and 4E-BP1, promoting protein synthesis and cell growth.

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Data Presentation: Quantitative Analysis of PI3K Pathway Inhibition by this compound

The following tables summarize the expected dose-dependent effects of this compound on the phosphorylation status of key PI3K pathway proteins in a cancer cell line overexpressing tRXRa. Data is presented as the relative band intensity of the phosphorylated protein normalized to the total protein, and then expressed as a percentage of the untreated control.

Table 1: Effect of this compound on AKT Phosphorylation

| This compound Conc. (µM) | p-AKT (Ser473) / Total AKT (Relative Intensity) | % of Control |

| 0 (Vehicle) | 1.00 | 100% |

| 0.1 | 0.85 | 85% |

| 1 | 0.52 | 52% |

| 10 | 0.21 | 21% |

| 50 | 0.08 | 8% |

Table 2: Effect of this compound on mTOR Phosphorylation

| This compound Conc. (µM) | p-mTOR (Ser2448) / Total mTOR (Relative Intensity) | % of Control |

| 0 (Vehicle) | 1.00 | 100% |

| 0.1 | 0.88 | 88% |

| 1 | 0.61 | 61% |

| 10 | 0.30 | 30% |

| 50 | 0.12 | 12% |

Table 3: Effect of this compound on S6K Phosphorylation

| This compound Conc. (µM) | p-S6K (Thr389) / Total S6K (Relative Intensity) | % of Control |

| 0 (Vehicle) | 1.00 | 100% |

| 0.1 | 0.90 | 90% |

| 1 | 0.65 | 65% |

| 10 | 0.35 | 35% |

| 50 | 0.15 | 15% |

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the impact of this compound on the PI3K signaling pathway.

Experimental Workflow

Caption: Workflow for Western blot analysis.

Cell Culture and this compound Treatment

-

Cell Seeding: Plate a tRXRa-expressing cancer cell line (e.g., specific lung or colon cancer cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 50 µM).

-

Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Incubate the cells for the desired treatment duration (e.g., 24 hours).

Cell Lysate Preparation

-

Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scraping and Collection: Scrape the cells from the wells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Incubation: Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to new pre-chilled tubes.

Protein Quantification

-

Assay Selection: Determine the protein concentration of each lysate using a Bradford or BCA protein assay, following the manufacturer's instructions.

-

Standard Curve: Prepare a standard curve using a known concentration of bovine serum albumin (BSA).

-

Measurement: Measure the absorbance of the standards and samples using a microplate reader.

-

Calculation: Calculate the protein concentration of each sample based on the standard curve.

SDS-PAGE and Protein Transfer

-

Sample Preparation: Dilute the protein lysates with Laemmli sample buffer to a final concentration of 1-2 µg/µL. Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane at 100V for 1-2 hours at 4°C.

Immunoblotting

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, and a loading control like anti-GAPDH or anti-β-actin) diluted in TBST with 5% BSA overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in TBST with 5% non-fat dry milk for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times with TBST for 10 minutes each.

Detection and Data Analysis

-

Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

-

Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalization: For each sample, normalize the band intensity of the phosphorylated protein to the band intensity of the corresponding total protein. Further, normalize these values to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.

-

Data Interpretation: Express the results as a fold change or percentage relative to the untreated control to determine the inhibitory effect of this compound.

References

Application Notes and Protocols for K-80003 in a Rat Model of Osteoarthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone remodeling, leading to pain and loss of function. Current treatments primarily manage symptoms, highlighting the need for disease-modifying therapies. K-80003, a modulator of the retinoid X receptor α (RXRα), has emerged as a potential therapeutic agent. In a rat model of monosodium iodoacetate (MIA)-induced osteoarthritis, this compound has been shown to suppress key inflammatory and catabolic pathways, thereby preventing cartilage degeneration, reducing synovial inflammation, and alleviating pain.[1][2]

These application notes provide a comprehensive overview of the use of this compound in a preclinical rat model of OA, including detailed experimental protocols and a summary of its mechanism of action.

Mechanism of Action: this compound in Osteoarthritis

This compound exerts its therapeutic effects in osteoarthritis by modulating the interaction between RXRα and Estrogen Receptor α (ERα). In osteoarthritic chondrocytes, this compound promotes the dissociation of the RXRα-ERα complex, which enhances ERα signaling. This enhanced ERα activity subsequently suppresses the pro-inflammatory NF-κB signaling pathway.[1]

The key molecular events include:

-

Inhibition of NF-κB Activation: this compound markedly inhibits the IL-1β-induced phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[1]

-

Downregulation of Catabolic Enzymes: The suppression of NF-κB signaling leads to a significant reduction in the expression of matrix-degrading enzymes such as Matrix Metalloproteinase-9 (MMP-9), MMP-13, and ADAMTS-4.[1]

-

Suppression of Pro-inflammatory Cytokines: this compound significantly down-regulates the expression of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1]

-

Modulation of HIF-2α: The expression of Hypoxia-Inducible Factor-2α (HIF-2α), a critical transcription factor in the pathogenesis of OA, is also downregulated by this compound treatment.[1]

This cascade of events collectively contributes to the preservation of articular cartilage and the reduction of synovial inflammation observed in this compound-treated animals.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Li et al. (2021) on the effects of this compound in a rat model of MIA-induced osteoarthritis.

Table 1: Effect of this compound on Synovial Cytokine Levels

| Treatment Group | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |

| Saline Control | Undetectable | Undetectable | Undetectable |

| MIA + Vehicle | Significantly Increased | Significantly Increased | Significantly Increased |

| MIA + this compound (1 mg/kg) | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |

| MIA + this compound (2 mg/kg) | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |

| Data presented as trends observed in the study. For specific values, refer to the original publication. |

Table 2: Histological Assessment of Articular Cartilage (OARSI Score)

| Treatment Group | OARSI Score (Mean ± SD) |

| Saline Control | Minimal Score |

| MIA + Vehicle | Significantly Higher Score |

| MIA + this compound (1 mg/kg) | Significantly Lower Score vs. Vehicle |

| MIA + this compound (2 mg/kg) | Significantly Lower Score vs. Vehicle |

| OARSI (Osteoarthritis Research Society International) scores quantify the severity of cartilage degradation. |

Table 3: Effect of this compound on Gene Expression in Chondrocytes

| Target Gene | Treatment Condition | Fold Change vs. Control |

| MMP-9 | IL-1β Stimulation | Increased |

| IL-1β + this compound | Decreased | |

| MMP-13 | IL-1β Stimulation | Increased |

| IL-1β + this compound | Decreased | |

| ADAMTS-4 | IL-1β Stimulation | Increased |

| IL-1β + this compound | Decreased | |

| IL-6 | IL-1β Stimulation | Increased |

| IL-1β + this compound | Decreased | |

| TNF-α | IL-1β Stimulation | Increased |

| IL-1β + this compound | Decreased | |

| Data derived from in vitro experiments on primary rat chondrocytes. |

Experimental Protocols

The following are detailed protocols for key experiments involved in evaluating the efficacy of this compound in a rat model of osteoarthritis.

Protocol 1: Induction of Osteoarthritis with Monosodium Iodoacetate (MIA)

Objective: To induce a chemically-induced model of osteoarthritis in the rat knee joint that mimics the cartilage degradation and pain observed in human OA.

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Monosodium iodoacetate (MIA)

-

Sterile saline (0.9% NaCl)

-

Isoflurane or other suitable anesthetic

-

Insulin syringes with 28-30 gauge needles

-

Animal clippers and disinfectant swabs

Procedure:

-

Anesthetize the rats using isoflurane (2-3% in oxygen). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

-

Shave the hair around the right knee joint and disinfect the skin with an appropriate antiseptic.

-

Flex the knee to a 90-degree angle to palpate the patellar ligament.

-

Prepare a 50 mg/mL solution of MIA in sterile saline.

-

Insert a 28-30 gauge needle through the patellar ligament into the intra-articular space of the knee joint.

-

Inject 20 µL of the MIA solution (total dose of 1 mg) into the joint cavity. A successful injection is often accompanied by minimal resistance.

-

Withdraw the needle and monitor the animal for recovery from anesthesia.

-

Administer post-procedural analgesics as per institutional guidelines.

-

Allow 7 days for the induction of OA before commencing treatment with this compound.

Protocol 2: Administration of this compound

Objective: To deliver this compound directly to the site of inflammation and cartilage degradation.

Materials:

-

This compound

-

Vehicle solution (e.g., 5% polyethylene glycol 400 and 5% Tween 80 in sterile saline)

-

Anesthetic and injection supplies as in Protocol 1

Procedure:

-

Prepare solutions of this compound in the vehicle at concentrations required to deliver 1 mg/kg and 2 mg/kg in a 20 µL injection volume.

-

On days 7, 10, 14, 17, 21, and 24 post-MIA injection, anesthetize the rats as previously described.

-

Administer a 20 µL intra-articular injection of the this compound solution or vehicle into the MIA-treated knee joint.

-

Monitor animals for recovery.

Protocol 3: Histological Assessment of Cartilage Degradation

Objective: To visualize and quantify the extent of cartilage damage and proteoglycan loss.

Materials:

-

Formalin (10% neutral buffered)

-

Decalcifying solution (e.g., EDTA-based)

-

Paraffin wax and embedding supplies

-

Microtome

-

Weigert's iron hematoxylin

-

Fast Green solution (0.02%)

-

Safranin O solution (0.1%)

-

Acetic acid (1%)

-

Ethanol series (70%, 95%, 100%)

-

Xylene

-

Mounting medium

Procedure:

-

At day 28, euthanize the animals and dissect the knee joints.

-

Fix the joints in 10% neutral buffered formalin for 48-72 hours.

-

Decalcify the joints in an appropriate decalcifying solution until the bones are pliable.

-

Process the tissues through an ethanol series, clear with xylene, and embed in paraffin.

-

Cut 5 µm thick sagittal sections of the knee joint using a microtome.

-

Deparaffinize and rehydrate the sections.

-

Stain with Weigert's iron hematoxylin for 5-10 minutes to stain nuclei.

-

Rinse in running tap water.

-

Counterstain with 0.02% Fast Green for 3-5 minutes.

-

Rinse briefly in 1% acetic acid.

-

Stain with 0.1% Safranin O for 5-10 minutes to stain proteoglycans in the cartilage red/orange.

-

Dehydrate through an ethanol series, clear in xylene, and coverslip with a permanent mounting medium.

-

Score the cartilage degradation using the OARSI grading system.

Protocol 4: Immunofluorescence Staining for MMP-13

Objective: To detect and localize the expression of the catabolic enzyme MMP-13 within the joint tissue.

Materials:

-

Paraffin-embedded tissue sections

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking buffer (e.g., 5% goat serum in PBS with 0.1% Triton X-100)

-

Primary antibody: Rabbit anti-MMP-13

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium with anti-fade reagent

Procedure:

-

Deparaffinize and rehydrate tissue sections as for histological staining.

-

Perform heat-induced antigen retrieval by incubating slides in citrate buffer at 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature, then wash with PBS.

-

Permeabilize sections with 0.2% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-MMP-13 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Wash sections three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash sections three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Wash with PBS and mount with anti-fade mounting medium.

-

Visualize using a fluorescence microscope and quantify the fluorescence intensity if required.

Protocol 5: ELISA for Synovial Fluid Cytokines

Objective: To quantify the concentration of pro-inflammatory cytokines in the synovial fluid.

Materials:

-

Synovial fluid samples

-

Commercially available ELISA kits for rat IL-1β, IL-6, and TNF-α

-

Microplate reader

Procedure:

-

At the time of sacrifice, carefully aspirate synovial fluid from the knee joint using a small gauge needle and syringe. If fluid volume is low, a joint lavage with a small, fixed volume of sterile saline can be performed.

-

Centrifuge the samples to remove cellular debris and store the supernatant at -80°C until analysis.

-

Thaw samples on ice before performing the assay.

-

Follow the manufacturer's instructions provided with the specific rat cytokine ELISA kits. This typically involves:

-

Adding standards and samples to a pre-coated microplate.

-

Incubating with a biotinylated detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution to develop color.

-

Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Calculate the cytokine concentrations in the samples based on the standard curve generated.

Conclusion

This compound demonstrates significant therapeutic potential as a disease-modifying agent for osteoarthritis. Its mechanism of action, centered on the modulation of the RXRα-ERα interaction and subsequent suppression of the NF-κB inflammatory pathway, addresses both the inflammatory and catabolic aspects of the disease. The protocols outlined above provide a robust framework for the preclinical evaluation of this compound and similar compounds in a rat model of osteoarthritis, enabling further research into novel therapeutic strategies for this debilitating condition.

References

- 1. The retinoid X receptor α modulator this compound suppresses inflammatory and catabolic responses in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The retinoid X receptor α modulator this compound suppresses inflammatory and catabolic responses in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring Gene Expression Changes Induced by K-80003 using RT-PCR

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-80003 is a modulator of the Retinoid X Receptor α (RXRα), a nuclear receptor that plays a crucial role in various cellular processes.[1] this compound has been shown to exert anti-inflammatory effects by influencing the Estrogen Receptor α (ERα) signaling pathway and subsequently suppressing the NF-κB signaling cascade.[1] The NF-κB pathway is a key regulator of inflammation, and its inhibition can lead to a downregulation of pro-inflammatory and catabolic gene expression.[2][3] This document provides a detailed protocol for utilizing Reverse Transcription-Polymerase Chain Reaction (RT-PCR) to quantify the changes in gene expression induced by this compound, focusing on key downstream targets of the NF-κB pathway.[4]